molecular formula C9H7IN2O2 B1376653 8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1421312-17-5

8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B1376653
CAS No.: 1421312-17-5
M. Wt: 302.07 g/mol
InChI Key: FBPOEIDRMIQUKV-UHFFFAOYSA-N
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Description

8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1421312-17-5) is a high-purity chemical building block for research and further manufacturing. This compound, with a molecular formula of C9H7IN2O2 and a molecular weight of 302.07 g/mol, is part of the imidazo[1,2-a]pyridine scaffold, a structure recognized for its diverse pharmacological potential in medicinal chemistry research . The iodine substituent at the 8-position makes it a particularly valuable intermediate in metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing for the construction of more complex molecules for structure-activity relationship studies . Imidazo[1,2-a]pyridine derivatives are investigated for a wide range of biological activities, including as potential anticonvulsant agents . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O2/c1-5-2-6(10)8-11-7(9(13)14)4-12(8)3-5/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPOEIDRMIQUKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C(=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid typically involves the condensation of 2-aminopyridine with α-bromoketones or α-chloroketones. This reaction is often catalyzed by acids such as p-toluenesulfonic acid (p-TSA) in solvents like dimethylformamide (DMF) at elevated temperatures (around 120°C) . The resulting intermediate can be further functionalized to introduce the iodine and methyl groups.

Industrial Production Methods

Industrial production methods for imidazo[1,2-a]pyridine derivatives often involve multicomponent reactions, oxidative coupling, and tandem reactions . These methods are designed to be scalable and efficient, allowing for the production of large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen substitution reactions can be performed using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways . The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below highlights key structural and functional differences between the target compound and its analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid 8-I, 6-CH₃, 2-COOH 288.05 (calculated) High lipophilicity (methyl), potential halogen bonding (iodine)
6-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid 6-I, 8-COOH 288.05 Altered polarity (carboxylic acid at 8 vs. 2)
8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid 8-Br, 6-Cl, 2-COOH 261.50 Reduced steric bulk (Br vs. I), dual halogen effects
8-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid 8-OCH₃, 2-COOH 192.17 Electron-donating methoxy group; improved solubility
6-Iodo-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester 6-I, 8-CF₃, 2-COOCH₃ 358.10 (calculated) Enhanced electronegativity (CF₃), ester prodrug potential

Biological Activity

Overview

8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is recognized for its diverse biological activities and potential therapeutic applications, particularly in antimicrobial and antiviral domains. The unique structural characteristics, including the presence of iodine and methyl groups, enhance its reactivity and biological efficacy compared to other derivatives in this class.

  • IUPAC Name : 8-iodo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid
  • CAS Number : 1086386-13-1
  • Molecular Formula : C9H7IN2O2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to the inhibition of enzymes or disruption of cellular signaling pathways. For instance, it may inhibit key enzymes involved in the biosynthesis of essential cellular components, making it a candidate for therapeutic use against diseases like tuberculosis and various infections.

Biological Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine, including this compound, exhibit a range of biological activities:

  • Antimicrobial Activity : Demonstrated potential as an antimicrobial agent against various bacterial strains.
  • Antiviral Activity : Investigated for efficacy against viral infections.
  • Anticancer Properties : Some studies suggest cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

Cytotoxicity Assays

In a study assessing the cytotoxic effects of imidazo[1,2-a]pyridine derivatives on human cervical carcinoma HeLa cells, several compounds exhibited significant cytotoxicity. The half-maximal inhibitory concentration (IC50) values varied widely among different analogs:

CompoundIC50 (μM)Biological Activity
8-Iodo derivative<150Highly cytotoxic
Other analogs386 - 735Moderate cytotoxicity

This data suggests that structural modifications can significantly influence the biological activity of these compounds .

Antimicrobial Studies

The compound has been evaluated for its effectiveness against various pathogens. In vitro studies showed that it inhibited the growth of certain bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

Comparison with Similar Compounds

This compound can be compared to other related compounds in terms of their biological activities:

CompoundUnique FeaturesBiological Activity
8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acidHydroxy group at position 8Antimicrobial
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acidChlorine substituent at position 6Anticancer
8-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acidBromine and fluorine substitutionsAntiviral

The presence of iodine and methyl groups in the structure of this compound contributes to its unique reactivity and biological profile compared to these similar compounds .

Q & A

Q. What are the optimized synthetic routes for 8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid, and how can reaction conditions be tailored to improve yield?

The synthesis of imidazo[1,2-a]pyridine derivatives often employs one-pot multicomponent reactions. For example, a mixture of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, aryl aldehydes, and Meldrum’s acid in water with piperidine as a catalyst can yield structurally related compounds under mild conditions . Iodination steps may involve halogenation using iodine sources under controlled pH (8–9) and reflux, as demonstrated in the synthesis of imidazo[1,2-a]pyridinium iodide derivatives . Tailoring reaction time, solvent (e.g., aqueous vs. organic), and catalyst loading (e.g., 0.3 mmol piperidine) can optimize yields .

Q. How do researchers characterize the structural and electronic properties of this compound?

Structural characterization typically involves X-ray crystallography to resolve disorder in the fused ring system, as seen in imidazo[1,2-a]pyridinium iodide derivatives . IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1751 cm⁻¹), while NMR (¹H/¹³C) confirms substitution patterns and regioselectivity . Mass spectrometry and elemental analysis validate molecular weight and purity.

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating the biological activity of imidazo[1,2-a]pyridine derivatives, and how can conflicting cytotoxicity data be resolved?

Cytotoxicity is commonly assessed using cell lines such as HepG2, MCF-7, and A375, with IC₅₀ values indicating potency . Discrepancies arise from variations in assay conditions (e.g., incubation time, cell density) or compound purity. For example, compound 10a showed IC₅₀ = 20 µM in Hep-2 cells but 76 µM in Vero cells, highlighting cell-type specificity . Standardizing protocols (e.g., MTT assay parameters) and validating purity via HPLC can mitigate conflicts .

Q. What strategies are effective in modifying the substitution pattern of imidazo[1,2-a]pyridine cores to enhance pharmacological activity?

Introducing electron-withdrawing groups (e.g., iodine at position 8) improves metabolic stability and target binding . Solid-phase synthesis enables diversification at the 2-carboxylic acid position via coupling with alpha-haloketones or amines . Structure-activity relationship (SAR) studies show that N-substituted acetamides (e.g., Zolpidem analogs) enhance GABAergic activity . Computational modeling (e.g., docking studies) guides rational modifications .

Q. How can solid-phase synthesis techniques be applied to generate imidazo[1,2-a]pyridine-2-carboxylic acid derivatives with diverse substituents?

Polymer-bound 2-aminonicotinate intermediates react with alpha-haloketones to form the imidazo[1,2-a]pyridine core. Subsequent halogenation at position 3 and cleavage from the resin yields 2-carboxylic acid derivatives . This method allows parallel synthesis of libraries with aryl, alkyl, or heteroaryl substituents, facilitating high-throughput screening .

Q. What are the critical considerations in designing SAR studies for imidazo[1,2-a]pyridine-based compounds targeting specific enzymes?

Key factors include:

  • Bioisosteric replacements : Substituting the pyridine ring with pyrimidine (e.g., 8-fluoro analogs) to modulate bioavailability .
  • Enzyme binding pockets : Introducing methyl or iodine groups to exploit hydrophobic interactions, as seen in CDK inhibitors .
  • Pharmacokinetic profiling : Assessing metabolic stability via liver microsome assays .

Q. How do researchers address discrepancies in biological activity data across different studies involving imidazo[1,2-a]pyridine derivatives?

Contradictions often stem from divergent experimental setups. For example, cytotoxicity assays using different cell lines (e.g., Hep-2 vs. Vero) may yield opposing results due to variable expression of drug transporters . Harmonizing protocols (e.g., ISO standards for cell viability assays) and reporting detailed synthetic procedures (e.g., purity ≥95%) enhance reproducibility .

Q. What are the challenges in achieving regioselective iodination during the synthesis of this compound?

Regioselectivity is influenced by the electronic environment of the ring. Iodination at position 8 requires directing groups (e.g., methyl at position 6) to stabilize the transition state . Competing reactions, such as di-iodination, are minimized by using stoichiometric iodine sources and monitoring reaction progress via TLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid

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